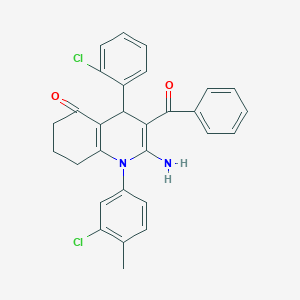
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a compound that belongs to the class of tetrahydroquinoline derivatives. It is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells and microorganisms by interfering with the DNA replication process. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects on normal cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit biofilm formation in microorganisms, and exhibit antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar activities. However, its limited solubility in water and some organic solvents may pose a challenge in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
1. Further investigation of its mechanism of action and potential targets in cancer cells and microorganisms.
2. Development of more efficient synthesis methods for the compound.
3. Study of its potential use as a fluorescent probe for the detection of other molecules.
4. Investigation of its potential use in combination with other compounds for enhanced anticancer and antimicrobial activities.
5. Study of its potential use in other fields such as catalysis and materials science.
Conclusion:
This compound is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of scientific research. Its low toxicity profile, antimicrobial, antifungal, and anticancer activities, and potential use as a fluorescent probe make it a promising compound for future research. Further investigation of its mechanism of action and potential applications is necessary to fully understand its potential in different fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported by several researchers. One of the most common methods involves the reaction of 3-chloro-4-methylbenzaldehyde and 2-chlorobenzoyl chloride with 2-amino-4-(2-chlorophenyl)-6,7,8,9-tetrahydro-1H-quinolin-5-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or acetic acid and the product is isolated by filtration and recrystallization.
Applications De Recherche Scientifique
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Propriétés
Formule moléculaire |
C29H24Cl2N2O2 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24Cl2N2O2/c1-17-14-15-19(16-22(17)31)33-23-12-7-13-24(34)26(23)25(20-10-5-6-11-21(20)30)27(29(33)32)28(35)18-8-3-2-4-9-18/h2-6,8-11,14-16,25H,7,12-13,32H2,1H3 |
Clé InChI |
LLYHIFOKBOBKCY-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)CCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304294.png)
![2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304297.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}nicotinonitrile](/img/structure/B304298.png)

![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)



